molecular formula C14H23IN2O4S2 B14657278 Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) CAS No. 41287-16-5

Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester)

Cat. No.: B14657278
CAS No.: 41287-16-5
M. Wt: 474.4 g/mol
InChI Key: UMPSEGNTCDIXFF-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with iodine and an ethanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) typically involves multiple steps. One common method includes the reaction of 5-iodo-2-pyridinol with 7-bromoheptan-1-amine to form an intermediate, which is then reacted with ethanethiol under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodine substituent to a less reactive group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The iodine substituent and ethanethiol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure. These interactions are mediated through pathways involving covalent bonding and non-covalent interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethiol, 2-(7-(5-bromo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester)
  • Ethanethiol, 2-(7-(5-chloro-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester)

Uniqueness

Ethanethiol, 2-(7-(5-iodo-2-pyridyloxy)heptyl)amino-, hydrogen sulfate (ester) is unique due to the presence of the iodine substituent, which imparts distinct chemical properties such as higher reactivity and specific binding affinity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

41287-16-5

Molecular Formula

C14H23IN2O4S2

Molecular Weight

474.4 g/mol

IUPAC Name

5-iodo-2-[7-(2-sulfosulfanylethylamino)heptoxy]pyridine

InChI

InChI=1S/C14H23IN2O4S2/c15-13-6-7-14(17-12-13)21-10-5-3-1-2-4-8-16-9-11-22-23(18,19)20/h6-7,12,16H,1-5,8-11H2,(H,18,19,20)

InChI Key

UMPSEGNTCDIXFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)OCCCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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